molecular formula C14H15OP B1294467 Ethyl diphenylphosphinite CAS No. 719-80-2

Ethyl diphenylphosphinite

Cat. No. B1294467
M. Wt: 230.24 g/mol
InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
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Patent
US05705669

Procedure details

1000 g (21.7 mol) of absolute ethanol are cooled to -15° C. with stirring under a nitrogen atmosphere. 660 g (3.0 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring in the course of one hour and twenty minutes. 76 g (4.47 mol) of ammonia gas are then introduced at this temperature with further vigorous stirring. The mixture is then allowed to come to room temperature with stirring and is stirred for a further six hours. The mixture is then filtered with suction and rinsed out with ethanol. The filtrate is freed from ethanol and excess ammonia in vacuo. A crude product is obtained which is freed from a slight salt precipitate by filtration through a glass 5 frit. 635 g of ethyl diphenylphosphinite are obtained by thin film distillation at a bath temperature of 160° to 175° C. and a pressure of about 0.5 mbar. This corresponds to a yield of 92% of theory.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].Cl[P:5]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N>>[C:12]1([P:5]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[O:3][CH2:1][CH3:2])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
660 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
76 g
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with vigorous stirring in the course of one hour and twenty minutes
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
is stirred for a further six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered with suction
WASH
Type
WASH
Details
rinsed out with ethanol
CUSTOM
Type
CUSTOM
Details
A crude product is obtained which
FILTRATION
Type
FILTRATION
Details
is freed from a slight salt precipitate by filtration through a glass 5 frit

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 635 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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